(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid is a complex organic compound notable for its structural features and potential applications in biochemical research. This compound is classified as a piperidine derivative, which is significant in medicinal chemistry due to its role in various biological activities and drug design.
The compound is synthesized and supplied by multiple chemical suppliers, including Aladdin Scientific and Sigma-Aldrich, with a purity level typically around 97% . Its Chemical Abstracts Service number is 346610-79-5, and its molecular formula is with a molecular weight of approximately 452.51 g/mol .
This compound falls under the category of building blocks for protein degraders, which are essential in the development of targeted therapies in cancer treatment and other diseases. The presence of the tert-butoxycarbonyl group and the fluorenylmethoxycarbonyl moiety indicates its utility in peptide synthesis and modification .
The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid typically involves several steps:
Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the synthetic route chosen by the chemist .
The compound can participate in various chemical reactions typical for piperidine derivatives:
These reactions are essential for developing more complex molecules used in pharmaceutical applications .
The mechanism of action for (3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid primarily revolves around its ability to modulate biological pathways through interaction with specific enzymes or receptors.
Quantitative data on its efficacy would require specific biological assays to determine binding affinities and inhibition constants .
Relevant analyses include melting point determination and spectroscopic methods (NMR, IR) for structural confirmation .
(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid finds applications primarily in:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The Fmoc-protected amino group (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}) and Boc-protected tertiary amine (1-(tert-butoxycarbonyl)) are specifically designed for Fmoc-SPPS protocols. The Fmoc group permits mild base-mediated deprotection (20-30% piperidine in DMF) without affecting the acid-labile Boc group on the piperidine nitrogen [1]. This sequential deprotection facilitates selective elongation of peptide chains from the secondary amine (after Fmoc removal) while maintaining piperidine ring protection. The carboxylic acid functionality enables on-resin coupling via standard activating agents (e.g., HATU, DIC/Oxyma), allowing incorporation of the piperidine scaffold as a conformationally restricted amino acid surrogate. Critically, the trans-3,4-disubstitution pattern mimics peptide bond geometry, enhancing structural rigidity in target molecules like NK-1 receptor antagonists or protease inhibitors where piperidine cores are prevalent [3] [6].
Table 1: Protecting Group Roles in SPPS Compatibility
Protecting Group | Position | Deprotection Condition | SPPS Function |
---|---|---|---|
Fmoc | C4-amino | 20-30% piperidine/DMF | Enables chain elongation via secondary amine |
Boc | N1-amine | 25-50% TFA/DCM | Prevents piperidine protonation during coupling |
Free acid | C3-carboxyl | N/A (activation site) | Peptide bond formation site |
Orthogonal protection is paramount due to the multiple nucleophilic sites (secondary amine, carboxylate) and the tertiary amine within the piperidine ring. The Boc group on N1 exhibits robust stability toward nucleophiles and bases during Fmoc cleavage, while the Fmoc group on C4 offers chemoselective removal under mild basic conditions without Boc cleavage [1] [8]. This orthogonality was validated through synthetic intermediates where Fmoc deprotection proceeded quantitatively (>95% yield) with <1% Boc loss, as monitored by RP-HPLC and ¹⁹F NMR (using fluorine-tagged analogs) [4]. The C3-carboxylic acid is strategically left unprotected for in-situ activation during coupling steps. Post-coupling, global deprotection (TFA) removes the Boc group, liberating the tertiary amine for salt formation or further functionalization, crucial for bioactive molecule synthesis where the basic nitrogen participates in target binding [8].
Table 2: Orthogonal Deprotection Kinetics
Deprotection Agent | Target Group | Reaction Time (min) | Side Reactions | Compatibility |
---|---|---|---|---|
20% piperidine/DMF | Fmoc | 5-10 | <0.5% epimerization | Boc, free acid stable |
25% TFA/DCM | Boc | 15-30 | <2% tert-butyl cation formation | Fmoc unstable; free acid stable |
The trans-3,4-disubstituted stereochemistry is achieved via three primary strategies:
Asymmetric Hydrogenation: Employing chiral Ru or Ir catalysts (e.g., DuPhos, BINAP complexes) for enamide reduction. Substrates like 1-Boc-3-carboxy-4-(Fmoc-amino)-1,4-dihydropyridine undergo hydrogenation (50-100 psi H₂) with >98% de and >99% ee when using [Ru((S)-Binap)(cymene)Cl]Cl at -10°C [6]. The reaction proceeds via chelation control, where the C3-carboxylate directs catalyst approach to deliver the trans-diastereomer exclusively [1].
Diastereoselective Alkylation: Using Evans oxazolidinone or Oppolzer sultam auxiliaries attached to the C3-carboxyl. Alkylation of enolates derived from these auxiliaries at C4 proceeds with dr >20:1. Subsequent auxiliary cleavage and Fmoc installation afford the target stereoisomer [4] [6].
Table 3: Stereoselective Synthesis Methods Comparison
Method | Key Reagent/Catalyst | diastereomeric excess (de) | Yield Range | Limitations |
---|---|---|---|---|
Chiral Pool (L-Proline) | DIAD/PPh₃; TEMPO/BAIB | >99% de | 45-60% (4 steps) | Multi-step sequence |
Asymmetric Hydrogenation | Ru-(S)-Binap/cymene | >98% de, >99% ee | 85-92% | Specialized catalyst required |
Auxiliary-Mediated Alkylation | (S)-(-)-Benzyl Oxazolidinone | >98% de (dr >20:1) | 70-80% (alkylation) | Auxiliary synthesis/removal |
Functionalizing the C3-carboxyl group requires suppressing epimerization at the adjacent C4 chiral center. Optimization strategies include:
Activating Agent Selection: Phosphonium salts (e.g., PyBOP, PyAOP) generate lower epimerization risk (<0.1%) compared to carbodiimides (DIC, DCC) which can reach 2-5% epimerization via oxazolone formation. Uronium salts like HATU or TOTU in DMF with 2-4 equiv of collidine or DIPEA minimize racemization (0.2-0.8%) while achieving >99% coupling yields within 30 minutes for sterically undemanding amines [3] [6].
Solvent and Temperature Control: Couplings in DMF at 0-5°C significantly reduce epimerization versus RT reactions. NMP and DCM/co-solvent systems (e.g., DCM:DMF 9:1) enhance solubility of hydrophobic peptide segments without compromising stereochemical integrity.
Additives for Racemization Suppression: Hydroxybenzotriazole (HOBt) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) at 1-1.5 equiv effectively suppress oxazolone-mediated racemization by intercepting the O-acylisourea intermediate. Kinetic studies show OxymaPure reduces epimerization to <0.3% even with challenging N-alkyl amino acids [3].
Microwave-Assisted Coupling: For sterically hindered amines (e.g., N-methylvaline), microwave irradiation (25-50W, 40-60°C, 5-10 min) improves coupling efficiency (95-99% conversion) without detectable epimerization, as confirmed by chiral HPLC analysis of model dipeptides [6].
Table 4: Optimized Coupling Conditions for Stereosensitive Conjugation
Activating Agent | Additive | Solvent | Temp (°C) | Epimerization (%) | Coupling Yield (%) |
---|---|---|---|---|---|
HATU | DIPEA | DMF | 0 | 0.2 | 99 |
TOTU | Collidine | NMP | 5 | 0.3 | 98 |
PyBOP | OxymaPure | DCM:DMF (9:1) | 10 | <0.1 | 97 |
DIC | HOBt | DMF | 25 | 2.5 | 95 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3